molecular formula C15H13F3N2O5S B5136342 N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline

N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline

Cat. No.: B5136342
M. Wt: 390.3 g/mol
InChI Key: CJRFSOSIYOFRAO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline is a complex organic compound characterized by the presence of ethoxy, nitro, and trifluoromethylsulfonyl functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline typically involves multi-step organic reactions. One common method involves the nitration of 4-ethoxyaniline to introduce the nitro group, followed by sulfonylation to attach the trifluoromethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-ethoxyphenyl)-2-amino-4-(trifluoromethylsulfonyl)aniline, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene-3-(trifluoromethyl)aniline: This compound shares similar functional groups but has a thiazole ring instead of a nitro group.

    N-(4-ethoxyphenyl)-2-azetidinones: These compounds have an azetidinone ring and are used in the synthesis of β-lactam antibiotics.

Uniqueness

N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethylsulfonyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O5S/c1-2-25-11-5-3-10(4-6-11)19-13-8-7-12(9-14(13)20(21)22)26(23,24)15(16,17)18/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRFSOSIYOFRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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